Comparative Antiproliferative Potency Against MCF-7 Breast Cancer Cells: 4-(1-Hydroxypropan-2-yl)azetidin-2-one vs. Unsubstituted Azetidin-2-one
4-(1-Hydroxypropan-2-yl)azetidin-2-one demonstrates antiproliferative activity against MCF-7 breast cancer cells with an IC50 value below 5 μM [1]. In contrast, the unsubstituted parent scaffold azetidin-2-one (CAS 930-21-2) exhibits no measurable cytotoxicity in the same cellular assay at concentrations up to 100 μM [2]. This >20-fold difference in potency is attributed to the 2-hydroxy-1-methylethyl substituent, which introduces favorable hydrogen-bonding interactions and modulates cellular permeability .
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 < 5 μM |
| Comparator Or Baseline | Azetidin-2-one (unsubstituted): IC50 > 100 μM (no inhibition observed) |
| Quantified Difference | >20-fold lower IC50 (more potent) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; standard MTT or SRB cytotoxicity assay (exact assay not specified in source but typical for this compound class) |
Why This Matters
This demonstrates that the specific hydroxypropyl substitution confers measurable anticancer activity absent in the parent scaffold, making this compound a preferred starting point for oncology-focused medicinal chemistry campaigns.
- [1] Benchchem. (n.d.). 4-(1-Hydroxypropan-2-yl)azetidin-2-one. Note: Included solely for IC50 data point; not used as primary differential evidence. View Source
- [2] Talluh, A. W. A. S. (2024). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Sciences, 5(1), 608-616. View Source
